Ac-rC Phosphoramidite
Ac-rC Phosphoramidite
DMT-2′O-TBDMS-rC(ac) Phosphoramidite was used for inverse electron-demand Diels-Alder reactions for selective and efficient labeling of RNA.
Brand Name:
Vulcanchem
CAS No.:
121058-88-6
VCID:
VC0051355
InChI:
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1
SMILES:
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Molecular Formula:
C47H64N5O9PSi
Molecular Weight:
902.1 g/mol
Ac-rC Phosphoramidite
CAS No.: 121058-88-6
Cat. No.: VC0051355
Molecular Formula: C47H64N5O9PSi
Molecular Weight: 902.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DMT-2′O-TBDMS-rC(ac) Phosphoramidite was used for inverse electron-demand Diels-Alder reactions for selective and efficient labeling of RNA. |
|---|---|
| CAS No. | 121058-88-6 |
| Molecular Formula | C47H64N5O9PSi |
| Molecular Weight | 902.1 g/mol |
| IUPAC Name | N-[1-[(2S,3S,4S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m0/s1 |
| Standard InChI Key | QKWKXYVKGFKODW-ZYRNLWDWSA-N |
| Isomeric SMILES | CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H](O[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
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